molecular formula C8H8F4N2 B14858475 2-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanamine

2-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanamine

Cat. No.: B14858475
M. Wt: 208.16 g/mol
InChI Key: KDANLQONTOTQPH-UHFFFAOYSA-N
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Description

2-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanamine is a fluorinated organic compound that features a pyridine ring substituted with fluoro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution of a halogenated pyridine derivative with a fluoro or trifluoromethyl reagent under controlled conditions . The reaction conditions often include the use of polar aprotic solvents and catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, nucleophilic substitution, and amination reactions, followed by purification techniques like distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors, leading to its biological effects. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of fluoro and trifluoromethyl groups enhances its stability, lipophilicity, and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8F4N2

Molecular Weight

208.16 g/mol

IUPAC Name

2-[4-fluoro-6-(trifluoromethyl)pyridin-2-yl]ethanamine

InChI

InChI=1S/C8H8F4N2/c9-5-3-6(1-2-13)14-7(4-5)8(10,11)12/h3-4H,1-2,13H2

InChI Key

KDANLQONTOTQPH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCN)C(F)(F)F)F

Origin of Product

United States

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